molecular formula C9H12F3N3O2 B13585545 3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate

3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate

Cat. No.: B13585545
M. Wt: 251.21 g/mol
InChI Key: PJWVUPNCEDYYFF-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable candidate for a range of applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate typically involves the reaction of 3-(Pyrimidin-4-yl)propan-1-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to optimize product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-4-yl)propan-1-aminium trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

3-pyrimidin-4-ylpropylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C7H11N3.C2HF3O2/c8-4-1-2-7-3-5-9-6-10-7;3-2(4,5)1(6)7/h3,5-6H,1-2,4,8H2;(H,6,7)

InChI Key

PJWVUPNCEDYYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CCC[NH3+].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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